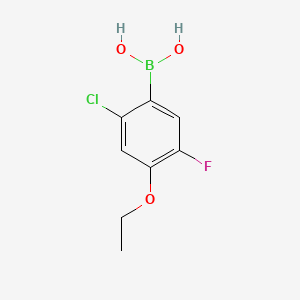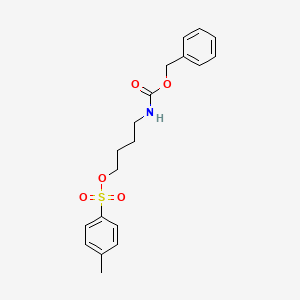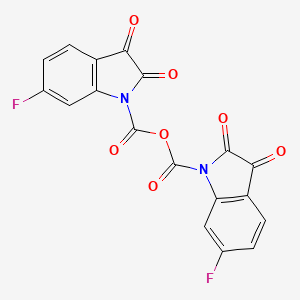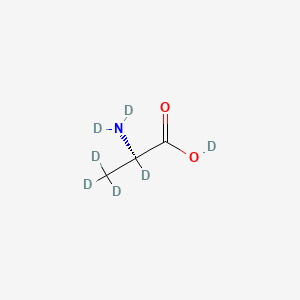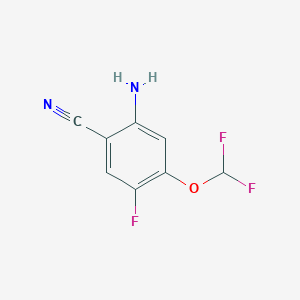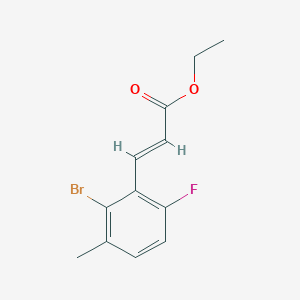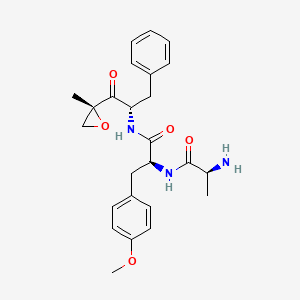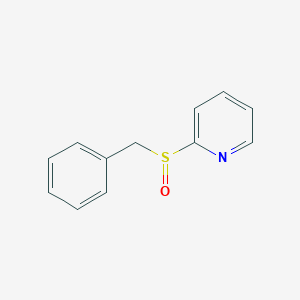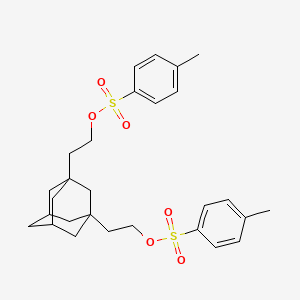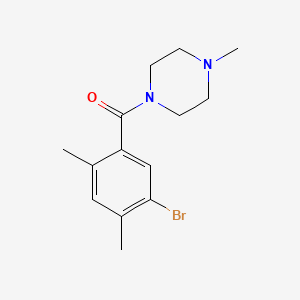
(5-Bromo-2,4-dimethylphenyl)(4-methylpiperazin-1-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(5-Bromo-2,4-dimethylphenyl)(4-methylpiperazin-1-yl)methanone is a compound that features a brominated aromatic ring and a piperazine moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (5-Bromo-2,4-dimethylphenyl)(4-methylpiperazin-1-yl)methanone typically involves the following steps:
Bromination: The starting material, 2,4-dimethylphenyl, undergoes bromination to introduce the bromine atom at the 5-position.
Formation of Methanone: The brominated intermediate is then reacted with a suitable reagent to form the methanone group.
Piperazine Introduction: Finally, the piperazine moiety is introduced through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and the use of catalysts can be employed to scale up the production process efficiently.
Analyse Chemischer Reaktionen
Types of Reactions
(5-Bromo-2,4-dimethylphenyl)(4-methylpiperazin-1-yl)methanone can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the methanone group to an alcohol.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or carboxylic acid, while substitution reactions can introduce various functional groups.
Wissenschaftliche Forschungsanwendungen
(5-Bromo-2,4-dimethylphenyl)(4-methylpiperazin-1-yl)methanone has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition or receptor binding.
Industry: It may be used in the production of specialty chemicals or as an intermediate in the synthesis of other compounds.
Wirkmechanismus
The mechanism of action of (5-Bromo-2,4-dimethylphenyl)(4-methylpiperazin-1-yl)methanone involves its interaction with specific molecular targets. The piperazine moiety is known to interact with various receptors and enzymes, potentially modulating their activity. The brominated aromatic ring may also play a role in binding to target sites, enhancing the compound’s efficacy.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(5-Bromo-2,4-dimethylphenyl)(4-methylpiperazin-1-yl)methanone: can be compared to other piperazine-containing compounds such as:
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which may confer unique binding properties and biological activities compared to other similar compounds.
Eigenschaften
Molekularformel |
C14H19BrN2O |
|---|---|
Molekulargewicht |
311.22 g/mol |
IUPAC-Name |
(5-bromo-2,4-dimethylphenyl)-(4-methylpiperazin-1-yl)methanone |
InChI |
InChI=1S/C14H19BrN2O/c1-10-8-11(2)13(15)9-12(10)14(18)17-6-4-16(3)5-7-17/h8-9H,4-7H2,1-3H3 |
InChI-Schlüssel |
KFLKTBNCTLPYSR-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C=C1C(=O)N2CCN(CC2)C)Br)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


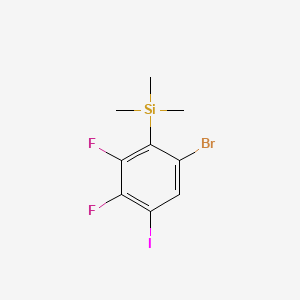
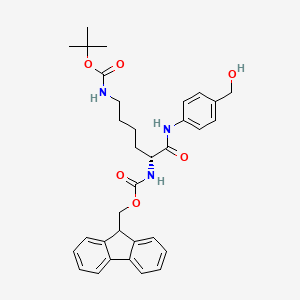
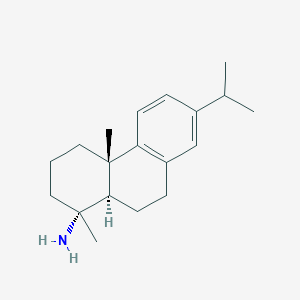
![N-(7-((2R,4S,5R)-5-((Bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-4-hydroxytetrahydrofuran-2-yl)-5-iodo-7H-pyrrolo[2,3-d]pyrimidin-4-yl)benzamide](/img/structure/B14032980.png)
